N-(4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}-4-METHOXYBENZAMIDE is a complex organic compound that features a thiazole ring, a benzylcarbamoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzylcarbamoyl group via a nucleophilic substitution reaction. The final step often involves the attachment of the methoxybenzamide group under mild reaction conditions to avoid decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzylcarbamoyl or methoxybenzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}-4-METHOXYBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(benzylcarbamoyl)methyl]amino}benzamide
- N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID
Uniqueness
N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-9-7-15(8-10-17)19(25)23-20-22-16(13-27-20)11-18(24)21-12-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
BZBLQBRSABPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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